3-tert-Butoxypropanenitrile

描述

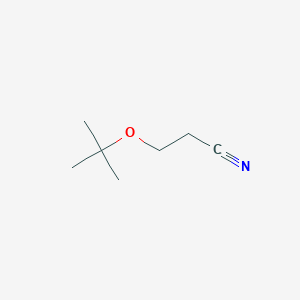

This compound is classified as a specialty organic building block, primarily used in synthetic organic chemistry for constructing complex molecules. Its structure combines the electron-withdrawing nitrile group with a bulky tert-butoxy substituent, which influences its reactivity and solubility.

属性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-7(2,3)9-6-4-5-8/h4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWQFUDBRVWOJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375430 | |

| Record name | 3-tert-Butoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99764-73-5 | |

| Record name | 3-tert-Butoxypropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-butoxy)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 3-tert-Butoxypropanenitrile can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanenitrile with tert-butyl alcohol in the presence of a base such as sodium ethanolate. The reaction typically occurs at temperatures ranging from 30°C to 50°C over a period of several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield.

化学反应分析

Types of Reactions: 3-tert-Butoxypropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Reagents like sodium hydride or strong acids can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted nitriles depending on the reagents used.

科学研究应用

Synthetic Applications

As a Building Block in Organic Synthesis

3-tert-Butoxypropanenitrile serves as a versatile building block in the synthesis of complex organic molecules. Its nitrile functional group allows for various reactions, including nucleophilic additions and transformations into amines or carboxylic acids through hydrolysis.

Case Study: Synthesis of Amines

In a study focusing on the synthesis of amines, this compound was utilized as a precursor for generating various amine derivatives. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in producing valuable intermediates for pharmaceuticals .

Biological Studies

Investigating Biological Activities

Research has indicated that this compound exhibits biological activities that can be harnessed in pharmacological applications. For example, studies have shown its potential effects on cellular mechanisms related to lipid metabolism and cell viability.

Case Study: Effects on Lipid Metabolism

In vitro studies demonstrated that this compound could influence lipid accumulation in renal cells. The compound was found to modulate the expression of genes involved in lipid metabolism, suggesting its potential role in addressing metabolic disorders . This highlights its relevance in biomedical research aimed at understanding and treating conditions such as obesity and diabetes.

Materials Science

Use in Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its ability to participate in cross-linking reactions contributes to the development of advanced materials with tailored functionalities.

Case Study: Hydrogel Development

Research into hydrogels has shown that incorporating compounds like this compound can improve mechanical properties and biocompatibility. These hydrogels are being investigated for applications in drug delivery systems and tissue engineering, where controlled release and structural integrity are crucial .

Summary Table of Applications

作用机制

The mechanism of action of 3-tert-Butoxypropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the tert-butoxy group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological systems .

相似化合物的比较

Key Observations:

Substituent Effects on Reactivity: The tert-butoxy group in this compound introduces steric bulk, likely slowing reactions at the nitrile group compared to smaller substituents like the benzylamino group in 3-(Benzylamino)propionitrile . Sulfonyl groups (e.g., in 3-[(2-Fluorophenyl)sulfonyl]propanenitrile) increase electrophilicity at the nitrile, making it more reactive toward nucleophiles .

Solubility and Applications: 3-(Benzylamino)propionitrile (MW 161.23) is utilized in peptide synthesis due to its amine functionality, enabling coupling reactions . this compound’s tert-butoxy group may enhance solubility in hydrophobic environments, but its discontinued status limits practical applications .

Research Findings and Limitations

- Comparative Reactivity Studies: While direct studies on this compound are absent, analogous nitriles (e.g., 3-(Benzylamino)propionitrile) demonstrate that substituent polarity and steric effects govern their reactivity in nucleophilic additions or cycloadditions .

- Biological Activity : Compounds like 3-[(2-Fluorophenyl)sulfonyl]propanenitrile may serve as intermediates in drug discovery, leveraging the sulfonyl group’s stability and fluorine’s metabolic resistance .

Notes

Handling Precautions : Nitriles are generally toxic and require proper ventilation and protective equipment.

Commercial Availability : this compound is listed as discontinued, necessitating custom synthesis for research purposes .

生物活性

3-tert-Butoxypropanenitrile is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 129.19 g/mol. This compound has gained attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and its implications in therapeutic applications.

Molecular Structure:

- Molecular Formula: CHNO

- Molecular Weight: 129.19 g/mol

- CAS Number: 2760948

- InChI Key: RRIQVLZDOZPJTH-UHFFFAOYSA-N

Physical Properties:

- Appearance: Colorless liquid

- Solubility: Soluble in organic solvents such as ethanol and DMSO.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by researchers at the National Institutes of Health evaluated its efficacy against various bacterial strains. The results demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. In vitro studies using human cell lines showed that at lower concentrations, the compound did not induce significant cytotoxic effects. However, at higher concentrations, it exhibited dose-dependent cytotoxicity, indicating a threshold beyond which it may be harmful .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with cellular membranes, disrupting their integrity and leading to cell death in susceptible microorganisms . Further research is needed to elucidate the specific pathways involved.

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, researchers tested the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Case Study 2: Cytotoxic Effects on Cancer Cells

A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated significant cytotoxicity with IC50 values of 25 µM for MCF-7 cells and 30 µM for A549 cells after 48 hours of treatment. These findings suggest potential applications in cancer therapy but also highlight the need for further investigation into its safety profile .

Safety and Toxicity

Toxicological assessments have revealed that while this compound has promising biological activities, it also poses certain risks. Acute toxicity studies indicate that exposure to high concentrations can lead to respiratory distress and irritation . Therefore, handling this compound requires appropriate safety measures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。